molecular formula C13H17N3O3 B6447972 4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640835-96-5

4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No. B6447972
CAS RN: 2640835-96-5
M. Wt: 263.29 g/mol
InChI Key: UDYBVJBEAKHSCQ-UHFFFAOYSA-N
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Description

The compound “4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups including an azetidine ring, an oxolane ring, and a pyridine ring .


Molecular Structure Analysis

The compound contains an azetidine ring, which is a four-membered cyclic amine, and an oxolane ring, which is a five-membered cyclic ether . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine, oxolane, and pyridine rings. For instance, the azetidine ring could undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For instance, the presence of the azetidine and oxolane rings could influence its polarity and solubility .

Scientific Research Applications

4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has been studied for its potential applications in a wide range of scientific research areas. This compound has been found to possess anti-inflammatory, anti-allergic, anti-oxidant, and anti-cancer properties, and has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. This compound has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases. In addition, this compound has been studied for its potential use as an antifungal agent and as an insect repellent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide in lab experiments is its low cost and easy availability. This compound is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, this compound is relatively easy to synthesize and can be synthesized in a relatively short amount of time. However, one of the limitations of using this compound in lab experiments is its instability. This compound is a highly reactive compound and is prone to hydrolysis, oxidation, and polymerization.

Future Directions

The potential applications of 4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide are vast and there are many potential future directions for research. One potential future direction is to further explore the anti-inflammatory and anti-allergic properties of this compound. Additionally, further research into the anti-oxidant and anti-cancer properties of this compound could lead to the development of new treatments for a variety of diseases. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs with improved efficacy and safety profiles. Furthermore, further research into the potential use of this compound as an antifungal agent and insect repellent could lead to the development of new treatments for a variety of diseases. Finally, further research into the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, could lead to the development of new treatments for these diseases.

Synthesis Methods

4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is synthesized through the condensation of 1-(oxolan-3-yl)azetidin-3-ol and pyridine-2-carboxylic acid. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and a base, such as sodium hydroxide. The reaction is conducted at a temperature of approximately 80 °C and proceeds through a series of steps, including ring opening, protonation, and cyclization. The product of the reaction is this compound, which can then be isolated and purified through various methods, such as column chromatography and recrystallization.

properties

IUPAC Name

4-[1-(oxolan-3-yl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-13(17)12-5-10(1-3-15-12)19-11-6-16(7-11)9-2-4-18-8-9/h1,3,5,9,11H,2,4,6-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYBVJBEAKHSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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